molecular formula C17H20N2O B11800641 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

Cat. No.: B11800641
M. Wt: 268.35 g/mol
InChI Key: ACGHYFFLYRNEAF-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an indoline moiety attached to a pyridine ring, which is further connected to a propanol group.

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The indoline and pyridine rings are coupled together using a palladium-catalyzed cross-coupling reaction.

    Propanol Group Introduction:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol can be compared with other indoline derivatives, such as:

The uniqueness of this compound lies in its combined indoline and pyridine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol

InChI

InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3

InChI Key

ACGHYFFLYRNEAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O

Origin of Product

United States

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